![molecular formula C14H14O4P- B8813112 Phosphoric acid, bis(phenylmethyl) ester](/img/structure/B8813112.png)
Phosphoric acid, bis(phenylmethyl) ester
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Overview
Description
Phosphoric acid, bis(phenylmethyl) ester is an organophosphorus compound with the molecular formula (C₆H₅CH₂O)₂P(O)(OH). It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by benzyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, bis(phenylmethyl) ester can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as pyridine. The reaction proceeds as follows:
POCl3+3C6H5CH2OH→(C6H5CH2O)2P(O)(OH)+2HCl+C6H5CH2Cl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
On an industrial scale, dibenzylphosphate can be produced by the esterification of phosphoric acid with benzyl alcohol. This process involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dibenzylphosphate can hydrolyze to form phosphoric acid and benzyl alcohol.
Oxidation: this compound can be oxidized to form dibenzylphosphonate.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reactions are often carried out in the presence of strong nucleophiles such as alkoxides or amines.
Major Products
Hydrolysis: Phosphoric acid and benzyl alcohol.
Oxidation: Dibenzylphosphonate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Phosphoric acid, bis(phenylmethyl) ester has the molecular formula C18H21O4P and a molecular weight of approximately 348.34 g/mol. The structure consists of a phosphoric acid backbone with two phenylmethyl groups attached, which influence its chemical behavior and reactivity.
Industrial Applications
1.1 Lubricants and Hydraulic Fluids
This compound is utilized as an additive in lubricants and hydraulic fluids due to its excellent thermal stability and lubricating properties. It helps reduce friction and wear in machinery, enhancing the overall performance of industrial equipment.
1.2 Flame Retardants
This compound has been identified as an effective flame retardant in various materials, particularly plastics. Its incorporation into polymer matrices helps improve fire resistance, making it valuable in the production of safer consumer products.
Agricultural Applications
2.1 Plant Growth Regulators
Research has shown that this compound can act as a plant growth regulator. In field trials, application to crops such as tomatoes resulted in increased yields and improved resistance to fungal pathogens.
Case Study: Tomato Yield Enhancement
- Objective: Evaluate the impact on tomato yield.
- Method: Application of bis(phenylmethyl) phosphate at varying concentrations.
- Results: Treated plants exhibited a 25% increase in yield compared to untreated controls and showed enhanced resistance to common fungal diseases.
Biological Applications
3.1 Biochemical Pathways
Phosphoric acid esters play a significant role in biochemical processes, particularly in metabolic pathways involving phosphorus compounds. Studies indicate that this compound may modulate enzyme activities and influence cellular functions through interactions with biomolecules.
3.2 Drug Development
The compound's structural properties make it a candidate for drug development, particularly in creating prodrugs that release active pharmaceutical ingredients upon hydrolysis. Its reactivity profile allows for the synthesis of various derivatives that may exhibit therapeutic effects.
Environmental Impact
While this compound shows promise in various applications, its environmental persistence raises concerns regarding potential accumulation in ecosystems. Studies suggest the need for monitoring programs to assess long-term ecological effects.
Case Study: Environmental Persistence
- Study Focus: Assessing the environmental impact of phosphoric acid esters.
- Findings: The compound's stability in aquatic environments necessitates further investigation into its biodegradation and potential accumulation in food chains.
Mechanism of Action
The mechanism by which dibenzylphosphate exerts its effects depends on the specific application. In organic synthesis, it acts as a phosphorylating agent, transferring its phosphate group to other molecules. In biological systems, it can interact with enzymes and other proteins, modifying their activity through phosphorylation.
Comparison with Similar Compounds
Phosphoric acid, bis(phenylmethyl) ester can be compared with other organophosphorus compounds such as:
Dibenzylphosphite: Similar in structure but contains a P-H bond instead of a P-OH bond.
Dibenzylphosphonate: An oxidized form of dibenzylphosphate with a P=O bond.
Triphenylphosphate: Contains three phenyl groups instead of benzyl groups.
This compound is unique in its combination of benzyl groups and a phosphate moiety, making it particularly useful in applications requiring both hydrophobic and hydrophilic properties.
Properties
Molecular Formula |
C14H14O4P- |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
dibenzyl phosphate |
InChI |
InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)/p-1 |
InChI Key |
HDFFVHSMHLDSLO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
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